Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Catalog No.
S14109303
CAS No.
2792185-93-2
M.F
C9H16ClNO2
M. Wt
205.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hyd...

CAS Number

2792185-93-2

Product Name

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-3-2-7(4-9)5-10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

ZPGOZLDMDCIFGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)CNC2.Cl

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound characterized by a nitrogen atom incorporated into a bicyclic structure. Its molecular formula is C9H16ClNO2C_9H_{16}ClNO_2, with a molecular weight of approximately 205.68 g/mol. This compound features a carboxylate group and is typically encountered in its hydrochloride salt form, enhancing its solubility in aqueous environments. The compound is notable for its structural complexity and potential biological activity, making it of interest in medicinal chemistry and pharmacology .

Typical of carboxylic acid derivatives, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Undergoing hydrolysis in the presence of water to regenerate the corresponding carboxylic acid.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

These reactions are essential for the synthesis of related compounds and for exploring its reactivity profile in organic synthesis .

  • Anticholinergic Effects: Compounds with nitrogen-containing bicyclic structures can interact with cholinergic receptors, potentially leading to therapeutic applications in treating conditions like asthma or motion sickness.
  • CNS Activity: Given its structural resemblance to known psychoactive substances, it may also influence central nervous system pathways, warranting further investigation into its neuropharmacological effects.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

The synthesis of methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride generally involves multi-step organic reactions, including:

  • Formation of the Bicyclic Structure: Utilizing cyclization reactions from appropriate precursors, such as amines and carbonyl compounds.
  • Carboxylation: Introducing the carboxylate group through carbonyl addition reactions or using reagents that facilitate carboxylation.
  • Salt Formation: Converting the base form into the hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the synthetic versatility required to construct this complex molecule .

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or other diseases influenced by cholinergic signaling.
  • Chemical Research: Serving as a building block in organic synthesis for creating more complex molecules or studying reaction mechanisms involving bicyclic structures.

Its unique structural features may also allow for specific interactions with biological targets, making it a candidate for further drug discovery efforts .

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride shares structural similarities with several other bicyclic compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl piperidine-4-carboxylate hydrochloride7462-86-40.90
Methyl piperidine-4-carboxylate2971-79-10.88
Ethyl piperidine-4-carboxylate hydrochloride147636-76-80.86
Methyl 2-(piperidin-4-yl)acetate hydrochloride81270-37-30.85
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride1211510-15-40.84

These compounds exhibit varying degrees of structural similarity, particularly in their bicyclic frameworks and functional groups, which may influence their biological activities and applications. Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride stands out due to its specific nitrogen placement within the bicyclic structure, potentially leading to unique interactions within biological systems compared to its analogs .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.0869564 g/mol

Monoisotopic Mass

205.0869564 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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